molecular formula C6H4K2O6S2 B14892341 Dipotassium p-benzenedisulfonate

Dipotassium p-benzenedisulfonate

Cat. No.: B14892341
M. Wt: 314.4 g/mol
InChI Key: OUDPZXBEIAQXME-UHFFFAOYSA-L
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Description

Dipotassium p-benzenedisulfonate (CAS No. 16056-13-6) is an organosulfonate salt with the chemical formula C₆H₄K₂O₆S₂. It consists of a benzene ring substituted with two sulfonate (-SO₃⁻) groups at para positions, neutralized by potassium cations. This compound exhibits high water solubility due to its ionic nature and is commonly utilized in industrial processes, such as chemical synthesis, electroplating, and as a stabilizer or intermediate in specialty applications . Its symmetrical structure contributes to thermal stability and crystalline solid formation, as observed in analogous benzene sulfonate salts .

Properties

Molecular Formula

C6H4K2O6S2

Molecular Weight

314.4 g/mol

IUPAC Name

dipotassium;benzene-1,4-disulfonate

InChI

InChI=1S/C6H6O6S2.2K/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12;;/h1-4H,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

OUDPZXBEIAQXME-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium p-benzenedisulfonate can be synthesized through the sulfonation of benzene using chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors and automated control systems, helps optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-benzenedisulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted benzene compounds .

Scientific Research Applications

Dipotassium p-benzenedisulfonate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dipotassium p-benzenedisulfonate involves its ability to interact with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In flame retardant applications, it promotes the formation of a stable carbon layer, protecting the underlying material from combustion .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of dipotassium p-benzenedisulfonate, a comparative analysis with structurally or functionally related potassium sulfonates, sulfates, and peroxodisulfates is provided below.

Structural and Functional Group Comparisons

Compound Name CAS No. Key Structural Features Functional Groups
This compound 16056-13-6 Benzene ring with para-sulfonate groups Two sulfonate (-SO₃⁻), K⁺ ions
Potassium 4-chlorobenzenesulfonate Not provided Benzene ring with sulfonate and chloro groups Sulfonate (-SO₃⁻), Cl, K⁺ ions
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 Naphthalene with sulfonate and hydroxyl groups Two sulfonate (-SO₃⁻), -OH, K⁺ ions
Isopropanolamine Dodecylbenzenesulfonate Not provided Dodecyl chain attached to benzene sulfonate Sulfonate (-SO₃⁻), long alkyl chain
Potassium bisulfate 7646-93-7 Hydrogen sulfate anion with potassium Sulfate (-HSO₄⁻), K⁺ ions
Potassium persulfate 7727-21-1 Peroxodisulfate anion with potassium Peroxo (-O-O-), sulfate, K⁺ ions

Key Property Comparisons

Compound Name Solubility in Water Acidity/Reactivity Stability Primary Applications
This compound High Moderate (sulfonate acidity) Thermally stable, crystalline Industrial synthesis, stabilizers
Potassium 4-chlorobenzenesulfonate Moderate Slightly acidic (Cl substituent) Stable, similar bond metrics Pharmaceuticals, intermediates
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Moderate Higher acidity (due to -OH) Sensitive to pH changes R&D, specialty chemicals
Isopropanolamine Dodecylbenzenesulfonate Low (surfactant) Amphiphilic (alkyl chain) Stable in neutral conditions Detergents, emulsifiers
Potassium bisulfate High Strongly acidic (pH <2) Hygroscopic Lab reagent, pH adjustment
Potassium persulfate High Strong oxidizer (radical generator) Decomposes at high temperatures Polymerization initiator

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